Bromomethanesulfonyl bromide

Vue d'ensemble

Description

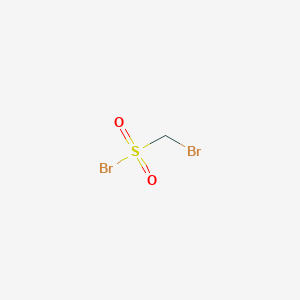

Bromomethanesulfonyl bromide is a chemical compound with the IUPAC name bromomethanesulfonyl bromide . It has a molecular weight of 237.9 .

Synthesis Analysis

Bromomethanesulfonyl bromide can be synthesized from sym-trithiane . The process involves charging a flask with sym-trithiane suspended in water, and adding bromine while maintaining the flask temperature around 40°C . After the addition of bromine, the reaction mixture is stirred, then transferred to a separatory funnel . The organic layer is separated, and the aqueous layer is extracted with methylene chloride .Molecular Structure Analysis

The molecular formula of Bromomethanesulfonyl bromide is CH2Br2O2S . The InChI code is 1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 .Chemical Reactions Analysis

Bromomethanesulfonyl bromide reacts with alkene via addition to the C=C double bond with the formation of α,β’-dibromo sulfones . These sulfones can undergo dehydrobromination and desulfonation by the action of bases to give conjugated dienes .Physical And Chemical Properties Analysis

Bromomethanesulfonyl bromide has a molecular weight of 237.9 . The specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Applications De Recherche Scientifique

Synthesis of Hypervalent Bromine Compounds

Bromomethanesulfonyl bromide plays a significant role in the synthesis of hypervalent bromine compounds . These compounds are crucial in homogeneous oxidation catalysis. Despite the higher reactivity of hypervalent bromine compounds compared to their isoelectronic iodine analogues, the corresponding λ3-bromanes are much less explored .

α-Bromination Reaction of Carbonyl Compounds

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . Bromomethanesulfonyl bromide could potentially be used as a brominating reagent in this reaction .

Mécanisme D'action

Target of Action

Bromomethanesulfonyl bromide primarily targets alkenes . Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond. They play a crucial role in many chemical reactions due to their reactivity.

Mode of Action

Bromomethanesulfonyl bromide interacts with alkenes through an addition reaction to the carbon-carbon double bond . This reaction follows a radical mechanism, leading to the formation of α,β’-dibromo sulfones .

Biochemical Pathways

The interaction of bromomethanesulfonyl bromide with alkenes affects the biochemical pathway leading to the formation of conjugated dienes . The α,β’-dibromo sulfones, which are the initial products of the reaction, undergo dehydrobromination and desulfonation under the action of bases . This results in the formation of conjugated dienes, which are compounds with alternating single and double bonds.

Result of Action

The result of bromomethanesulfonyl bromide’s action is the formation of conjugated dienes . These compounds are important in various chemical reactions and have applications in polymer chemistry due to their ability to undergo polymerization.

Action Environment

The action of bromomethanesulfonyl bromide is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction with alkenes is carried out in anhydrous methylene chloride at 0°C . The reaction mixture is then exposed to ambient light at room temperature . The presence of bases is also necessary for the dehydrobromination and desulfonation reactions .

Propriétés

IUPAC Name |

bromomethanesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQDPSRFJGYOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450528 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54730-18-6 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)

![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)